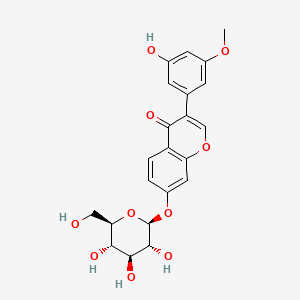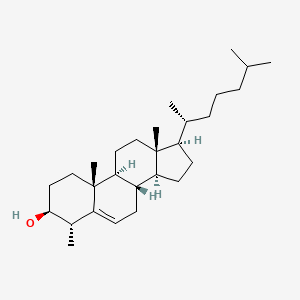
3'-methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside: is a naturally occurring isoflavone glycoside. It is a derivative of isoflavone, a class of flavonoids known for their diverse biological activities. This compound is characterized by the presence of a methoxy group at the 3’ position, a hydroxy group at the 5’ position, and a beta-D-glucoside moiety at the 7 position of the isoflavone structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside typically involves the glycosylation of 3’-methoxy-5’-hydroxyisoflavone. This process can be achieved through various methods, including enzymatic glycosylation and chemical glycosylation using glycosyl donors and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired glycoside .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as plants known to contain isoflavone glycosides. Alternatively, biotechnological approaches using engineered microorganisms to produce the compound through fermentation processes can be employed .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 5’ position can be oxidized to form quinones.
Reduction: The carbonyl group in the isoflavone structure can be reduced to form dihydroisoflavones.
Substitution: The methoxy group at the 3’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoflavones.
Substitution: Formation of substituted isoflavones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside is used as a reference compound in analytical chemistry for the identification and quantification of isoflavones in plant extracts .
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is also investigated for its role in plant defense mechanisms .
Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities. It is also studied for its ability to modulate estrogen receptors, making it relevant in hormone-related research .
Industry: In the food and cosmetic industries, 3’-methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside is used as an ingredient due to its antioxidant properties, which help in preserving the quality and stability of products .
Mecanismo De Acción
The mechanism of action of 3’-methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Estrogen Receptor Modulation: The compound can bind to estrogen receptors, influencing the expression of estrogen-responsive genes.
Comparación Con Compuestos Similares
Genistein: Another isoflavone with similar antioxidant and estrogenic activities.
Daidzein: An isoflavone known for its anti-cancer and anti-inflammatory properties.
Biochanin A: An isoflavone with potential anti-cancer and neuroprotective effects.
Uniqueness: 3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. The presence of the beta-D-glucoside moiety enhances its solubility and bioavailability compared to its aglycone counterparts .
Propiedades
Fórmula molecular |
C22H22O10 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
3-(3-hydroxy-5-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-13-5-10(4-11(24)6-13)15-9-30-16-7-12(2-3-14(16)18(15)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 |
Clave InChI |
MMZAWANLDLVWNL-MIUGBVLSSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)



![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)

![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)

![4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11935511.png)
